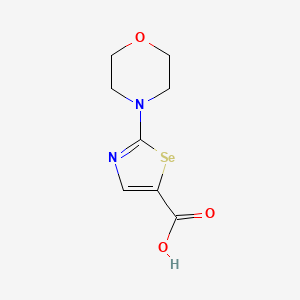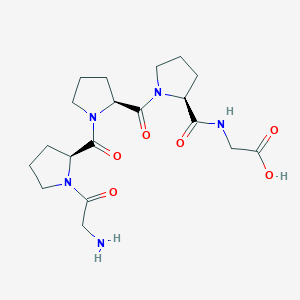
(2R)-2-(Methoxymethyl)-1-(3-phenylprop-1-en-1-yl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-(Methoxymethyl)-1-(3-phenylprop-1-en-1-yl)pyrrolidine is a chiral pyrrolidine derivative. This compound is characterized by its unique structure, which includes a methoxymethyl group and a phenylprop-1-en-1-yl group attached to a pyrrolidine ring. The stereochemistry of the compound is specified by the (2R) configuration, indicating the spatial arrangement of the substituents around the chiral center.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(Methoxymethyl)-1-(3-phenylprop-1-en-1-yl)pyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine precursor.
Introduction of the Methoxymethyl Group: This step involves the reaction of the pyrrolidine precursor with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Formation of the Phenylprop-1-en-1-yl Group: The phenylprop-1-en-1-yl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction such as the Heck reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial for efficient production.
化学反応の分析
Types of Reactions
(2R)-2-(Methoxymethyl)-1-(3-phenylprop-1-en-1-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the double bond in the phenylprop-1-en-1-yl group.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as aldehydes or carboxylic acids.
Reduction: Reduced derivatives with saturated hydrocarbon chains.
Substitution: Substituted derivatives with various functional groups replacing the methoxymethyl group.
科学的研究の応用
(2R)-2-(Methoxymethyl)-1-(3-phenylprop-1-en-1-yl)pyrrolidine has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2R)-2-(Methoxymethyl)-1-(3-phenylprop-1-en-1-yl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (2S)-2-(Methoxymethyl)-1-(3-phenylprop-1-en-1-yl)pyrrolidine
- (2R)-2-(Hydroxymethyl)-1-(3-phenylprop-1-en-1-yl)pyrrolidine
- (2R)-2-(Methoxymethyl)-1-(3-phenylpropyl)pyrrolidine
Uniqueness
(2R)-2-(Methoxymethyl)-1-(3-phenylprop-1-en-1-yl)pyrrolidine is unique due to its specific stereochemistry and the presence of both methoxymethyl and phenylprop-1-en-1-yl groups. These structural features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
特性
CAS番号 |
651718-43-3 |
|---|---|
分子式 |
C15H21NO |
分子量 |
231.33 g/mol |
IUPAC名 |
(2R)-2-(methoxymethyl)-1-(3-phenylprop-1-enyl)pyrrolidine |
InChI |
InChI=1S/C15H21NO/c1-17-13-15-10-6-12-16(15)11-5-9-14-7-3-2-4-8-14/h2-5,7-8,11,15H,6,9-10,12-13H2,1H3/t15-/m1/s1 |
InChIキー |
AZBJBYQJYQNJRV-OAHLLOKOSA-N |
異性体SMILES |
COC[C@H]1CCCN1C=CCC2=CC=CC=C2 |
正規SMILES |
COCC1CCCN1C=CCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![S-[2-(Piperidin-4-yl)ethyl] ethanethioate--hydrogen chloride (1/1)](/img/structure/B12528020.png)
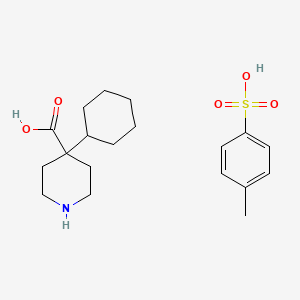
![Benzamide, N,N'-[1,4-phenylenebis(methylene)]bis[3,4,5-trihydroxy-](/img/structure/B12528032.png)

![(2S)-4-[(1R)-1-Phenylethyl]morpholine-2-carbonitrile](/img/structure/B12528042.png)

![4-Hydroxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B12528048.png)
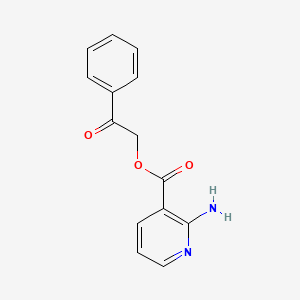
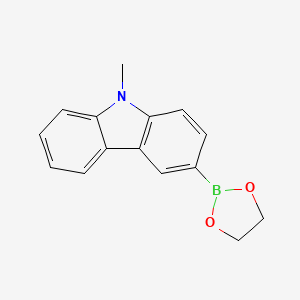
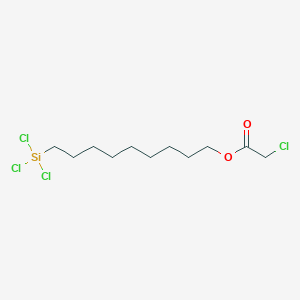
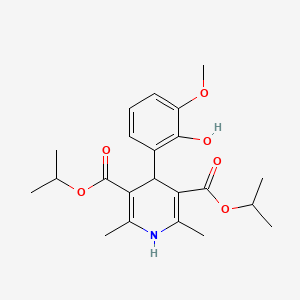
![2-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline](/img/structure/B12528075.png)
